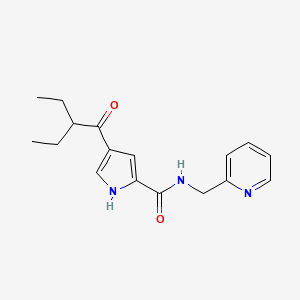
4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as EBP or EBP-1 and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of EBP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. EBP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. EBP has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in angiogenesis.
Biochemical and Physiological Effects:
EBP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the activity of COX-2. EBP has also been shown to have anti-tumor effects by inhibiting the activity of VEGF and other signaling pathways involved in tumor growth. Additionally, EBP has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
実験室実験の利点と制限
One advantage of using EBP in lab experiments is that it has been extensively studied and its effects are well understood. Additionally, EBP has been shown to have a variety of effects on the body, which makes it a useful tool for studying various biological processes. However, one limitation of using EBP in lab experiments is that it may not accurately reflect the effects of the compound in vivo. Additionally, EBP may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on EBP. One area of research could be the development of new synthetic methods for producing EBP and related compounds. Additionally, further research could be done to better understand the mechanism of action of EBP and its effects on various biological processes. Finally, research could be done to explore the potential therapeutic applications of EBP in the treatment of various diseases.
合成法
The synthesis of 4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide involves several steps. The first step involves the reaction of 2-pyridinemethanol with 4-chloro-1H-pyrrole-2-carboxylic acid. This reaction produces 4-(2-pyridinylmethyl)-1H-pyrrole-2-carboxylic acid. The next step involves the reaction of this acid with 2-ethylbutyryl chloride to produce 4-(2-ethylbutanoyl)-N-(2-pyridinylmethyl)-1H-pyrrole-2-carboxamide.
科学的研究の応用
EBP has been studied for its potential applications in scientific research. It has been shown to have a variety of effects on the body, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. EBP has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
特性
IUPAC Name |
4-(2-ethylbutanoyl)-N-(pyridin-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-12(4-2)16(21)13-9-15(19-10-13)17(22)20-11-14-7-5-6-8-18-14/h5-10,12,19H,3-4,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQJWIHENBIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


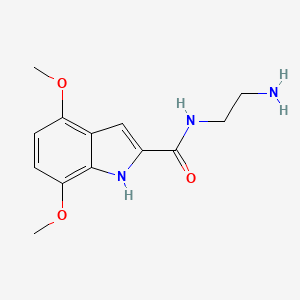
![Tert-butyl 7-cyano-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2783159.png)

![1,3-dibromo-5-dodecyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B2783162.png)
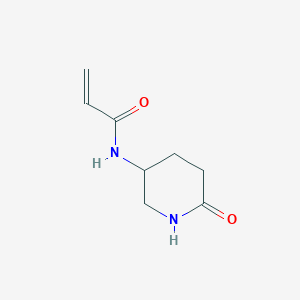

![6-isobutyl-3-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2783166.png)
![2-methyl-N-(thiophen-2-yl)-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2783169.png)
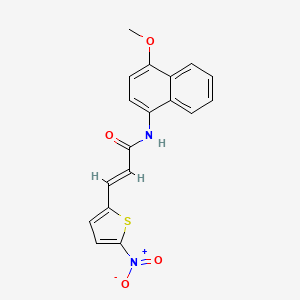
![N-[2-(2-methoxyphenyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B2783173.png)
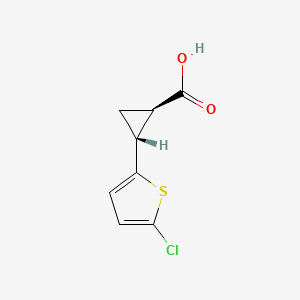
![2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2783175.png)
